molecular formula C18H15BrN2O5 B5522746 4-ACETYL-1-(5-BROMO-2-PYRIDYL)-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

4-ACETYL-1-(5-BROMO-2-PYRIDYL)-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Cat. No.: B5522746
M. Wt: 419.2 g/mol
InChI Key: VGCYNDYUDJFFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-ACETYL-1-(5-BROMO-2-PYRIDYL)-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-ACETYL-1-(5-BROMO-2-PYRIDYL)-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Bromopyridyl Group: This step might involve a nucleophilic substitution reaction where a bromopyridine derivative is introduced.

    Functional Group Modifications: Hydroxylation and acetylation reactions are performed to introduce the hydroxy and acetyl groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The bromopyridyl group can be reduced to a pyridyl group.

    Substitution: The bromine atom in the bromopyridyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Pyridyl derivatives.

    Substitution Products: Various substituted pyridyl compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology

Medicine

Research into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

Applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “4-ACETYL-1-(5-BROMO-2-PYRIDYL)-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-ACETYL-1-(5-CHLORO-2-PYRIDYL)-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 4-ACETYL-1-(5-FLUORO-2-PYRIDYL)-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The presence of the bromopyridyl group in “4-ACETYL-1-(5-BROMO-2-PYRIDYL)-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” distinguishes it from similar compounds, potentially offering unique reactivity and biological activity.

Properties

IUPAC Name

3-acetyl-1-(5-bromopyridin-2-yl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O5/c1-9(22)15-16(10-3-5-12(23)13(7-10)26-2)21(18(25)17(15)24)14-6-4-11(19)8-20-14/h3-8,16,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCYNDYUDJFFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)O)OC)C3=NC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.